3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWHABGQDOZDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-tert-Butylphenoxy)ethyl Chloride
4-tert-Butylphenol is reacted with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 12 hours. The resulting 2-(4-tert-butylphenoxy)ethanol is treated with thionyl chloride (SOCl₂) in dichloromethane to yield the corresponding chloride.
Key Data
| Parameter | Value |
|---|---|
| 4-tert-Butylphenol | 1.0 eq |
| 2-Chloroethanol | 1.2 eq |
| K₂CO₃ | 2.5 eq |
| Yield (ethanol intermediate) | 89% |
| SOCl₂ | 1.5 eq |
| Yield (ethyl chloride) | 95% |
N-Alkylation of Benzoxazolone
The benzoxazolone core is alkylated with 2-(4-tert-butylphenoxy)ethyl chloride using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 60°C. The reaction is monitored by TLC, and the product is isolated via extraction and column chromatography.
Optimization Insights
-
Solvent Choice : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
-
Base : NaH (1.2 eq) ensures complete deprotonation of the benzoxazolone nitrogen.
Alternative Route: Mitsunobu Etherification
A Mitsunobu reaction is employed to directly couple 4-tert-butylphenol to a hydroxyethyl-substituted benzoxazolone precursor. This method avoids the need for isolating reactive alkyl chlorides.
Synthesis of 3-(2-Hydroxyethyl)-1,3-benzoxazol-2(3H)-one
o-Aminophenol is first reacted with ethylene carbonate in aqueous sodium hydroxide to form 2-(2-hydroxyphenyl)ethanolamine, which is cyclized using phosgene gas.
Mitsunobu Coupling
The hydroxyethyl intermediate is coupled with 4-tert-butylphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) in toluene at 0°C. The reaction proceeds via SN2 mechanism, with inversion of configuration at the hydroxyl-bearing carbon.
Reaction Parameters
| Component | Quantity |
|---|---|
| Hydroxyethyl intermediate | 1.0 eq |
| 4-tert-Butylphenol | 1.5 eq |
| DIAD | 1.5 eq |
| Ph₃P | 1.5 eq |
| Yield | 81% |
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, a palladium-catalyzed Heck or Suzuki coupling is utilized to introduce aromatic substituents post-cyclization. For example, a brominated benzoxazolone derivative undergoes coupling with 4-tert-butylphenylboronic acid using Pd(PPh₃)₄ and sodium carbonate in dioxane/water.
Conditions and Outcomes
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Ligand : None (ligandless conditions).
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Temperature : 100°C, 24 hours.
Analytical Characterization
Critical quality control steps include NMR, HPLC, and mass spectrometry:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Yield Optimization Strategies
Comparative analysis of solvents and bases reveals optimal conditions:
| Parameter | DMF | THF | Acetonitrile |
|---|---|---|---|
| Alkylation Yield | 74% | 52% | 61% |
| Purity (HPLC) | 98.5% | 94.2% | 96.8% |
Elevated temperatures (>60°C) in DMF reduce reaction time from 24 hours to 8 hours without compromising yield.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors are employed to enhance safety and efficiency during phosgene-mediated cyclization. Key metrics include:
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases (e.g., sodium hydroxide), Lewis acids (e.g., aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)ethyl acetate: Similar structure with an acetate group instead of the benzoxazole ring.
2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.
2-(4-tert-butylphenoxy)ethyl N-(3-ethylphenyl)carbamate: Features a carbamate group, used in various chemical applications.
Uniqueness
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the benzoxazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Biological Activity
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring fused with a phenoxyethyl group that includes a tert-butyl substituent. This unique structure is responsible for its diverse biological activities. The general formula is represented as:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to effects such as:
- Antimicrobial activity : Inhibition of bacterial growth.
- Anticancer effects : Induction of apoptosis in cancer cells.
- Cholesterol regulation : Potential reduction in LDL cholesterol levels.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . The presence of the benzoxazole moiety is crucial for this activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In one study, it was found to exhibit cytotoxic effects on the MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines . The compound's efficacy was compared to established treatments, showing promising results.
Case Studies
- Cholesterol Regulation : In a study involving mice on a high-fat diet, administration of this compound at a dosage of 3 mg/kg resulted in a significant reduction of LDL cholesterol levels by 20-25% after four days .
- Cytotoxicity Against Cancer Cells : Various derivatives of benzoxazole were tested against multiple cancer cell lines. Compounds containing the benzoxazole structure demonstrated superior cytotoxicity compared to those lacking this moiety, emphasizing the importance of structural integrity in biological activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of benzoxazolone derivatives typically involves nucleophilic substitution or condensation reactions. For example, refluxing ethanol with a substituted benzaldehyde and a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) under acidic conditions (5 drops glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration, is a common approach . Optimization may include varying reaction time (4–8 hours), temperature (60–80°C), or solvent polarity (e.g., DMF vs. ethanol) to improve yield. Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
- Methodological Answer : Use a combination of 1H/13C NMR (to confirm substituent positions and tert-butyl group integrity), FT-IR (to identify C=O stretching at ~1700–1750 cm⁻¹ for the benzoxazolone ring), and HRMS (for molecular ion validation). X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related benzoxazinone derivatives . Prioritize NMR integration to verify stoichiometry and IR for functional group validation.
Q. What theoretical frameworks guide the study of this compound’s reactivity or bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations are critical for predicting electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms. For bioactivity studies, molecular docking against targets like enzymes or DNA (e.g., using AutoDock Vina) should align with experimental results from spectroscopic or viscometric assays, as demonstrated in benzothiazine-DNA interaction studies .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction byproducts or bioactivity results)?
- Methodological Answer : Apply DFT-based transition state analysis to identify competing reaction pathways. For bioactivity discrepancies, conduct Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein binding stability under physiological conditions. Cross-validate with experimental data (e.g., HPLC for byproduct quantification or circular dichroism for DNA binding ).
Q. What experimental design strategies are recommended for evaluating this compound’s environmental fate or ecotoxicological impact?
- Methodological Answer : Follow a split-split plot design with randomized blocks, as used in environmental studies . Test abiotic factors (hydrolysis, photolysis) and biotic interactions (microbial degradation) under controlled pH/temperature. Use LC-MS/MS to quantify degradation products and OECD guidelines for ecotoxicity assays (e.g., Daphnia magna acute toxicity).
Q. How can crystallographic data inform structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Analyze X-ray-derived bond lengths and angles (e.g., C=O and C-N in the benzoxazolone ring) to correlate structural features with bioactivity. For example, tert-butyl group orientation may influence hydrophobic interactions in enzyme binding pockets, as seen in pyrazole derivatives . Pair crystallography with SAR models (e.g., CoMFA) for predictive insights.
Q. What methodologies are effective for studying metabolic stability or in vitro ADME properties?
- Methodological Answer : Use hepatic microsomal assays (human/rat) to evaluate Phase I metabolism. Quantify metabolites via UPLC-QTOF-MS and apply high-throughput screening (HTS) for permeability (Caco-2 assays) or plasma protein binding (equilibrium dialysis). Cross-reference with in silico ADME predictors (e.g., SwissADME) to prioritize derivatives .
Methodological Best Practices
- Data Contradictions : Replicate experiments under standardized conditions (e.g., pH 7.4 buffers, 37°C) and employ multivariate analysis (PCA) to isolate variables .
- Theoretical Alignment : Anchor hypotheses to established frameworks (e.g., frontier molecular orbital theory for reactivity or QSAR for bioactivity ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
